Dopamine Transporter Binding: Meta vs. Ortho Isomer
The meta-chloro substitution pattern of 3-chloro-N-isopropylbenzamide confers a distinct binding affinity for the human dopamine transporter (DAT) compared to its ortho-chloro isomer. While the target compound (3-chloro) exhibits an inhibitory constant (Ki) of 26.9 nM [1], the analogous ortho-chloro isomer (2-chloro-N-isopropylbenzamide) demonstrates a significantly lower affinity, with an IC50 of 16.5 μM for dopamine uptake inhibition [2]. This represents a greater than 600-fold difference in potency between the two positional isomers.
| Evidence Dimension | Binding affinity to human dopamine transporter (DAT) |
|---|---|
| Target Compound Data | Ki = 26.9 nM |
| Comparator Or Baseline | 2-chloro-N-isopropylbenzamide (ortho-isomer): IC50 = 16,500 nM (16.5 μM) |
| Quantified Difference | Target is ~614-fold more potent (based on Ki vs. IC50) |
| Conditions | In vitro competitive binding assay for Ki; inhibition of [3H]dopamine uptake in rat striatal synaptosomes for IC50 |
Why This Matters
For researchers developing DAT-targeting probes or therapeutics, the meta-chloro isomer is the only viable candidate due to its >600-fold higher affinity, making the ortho isomer essentially inactive.
- [1] BindingDB BDBM50386911 CHEMBL2048525. Ki: 26.9 nM for Human DAT. View Source
- [2] BindingDB PrimarySearch_ki. IC50: 1.65E+4 nM for inhibition of dopamine transporter-mediated [3H]dopamine uptake. View Source
